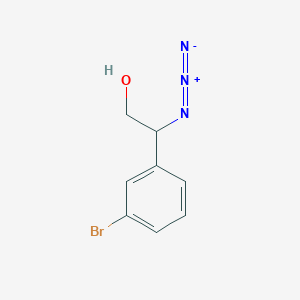
2-Azido-2-(3-bromo-phenyl)-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-2-(3-bromophenyl)ethan-1-ol is an organic compound that features both azide and bromophenyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2-azido-2-(3-bromophenyl)ethan-1-ol involves the regioselective ring-opening of epoxides. This reaction is catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus, which exhibits excellent α-position regioselectivity in the azide-mediated ring-opening of styrene oxide derivatives . The reaction typically employs sodium azide as the azide source and is carried out under mild conditions, such as shaking at 900 rpm and 30°C for 1 hour .
Industrial Production Methods
While specific industrial production methods for 2-azido-2-(3-bromophenyl)ethan-1-ol are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azides, which can be hazardous.
化学反应分析
Types of Reactions
2-Azido-2-(3-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable in medicinal chemistry.
Reduction Reactions: The azide group can be reduced to an amine, providing a pathway to synthesize amine derivatives.
Common Reagents and Conditions
Sodium Azide: Commonly used for introducing the azide group.
Catalysts: Halohydrin dehalogenase for regioselective ring-opening.
Reducing Agents: Hydrogen gas or other reducing agents for azide reduction.
Major Products
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
科学研究应用
2-Azido-2-(3-bromophenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a precursor for synthesizing various nitrogen-containing compounds.
Medicinal Chemistry:
Materials Science: Used in the synthesis of functional materials with unique properties.
作用机制
The mechanism of action for 2-azido-2-(3-bromophenyl)ethan-1-ol primarily involves its reactivity as an azide compound. The azide group can participate in cycloaddition reactions, forming triazoles that can interact with biological targets. Additionally, the bromophenyl group can engage in various interactions, contributing to the compound’s overall reactivity and potential biological activity .
相似化合物的比较
Similar Compounds
- 2-Azido-2-(2-bromophenyl)ethan-1-ol
- 2-Azido-2-(4-bromophenyl)ethan-1-ol
Uniqueness
2-Azido-2-(3-bromophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions
属性
分子式 |
C8H8BrN3O |
|---|---|
分子量 |
242.07 g/mol |
IUPAC 名称 |
2-azido-2-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(5-13)11-12-10/h1-4,8,13H,5H2 |
InChI 键 |
INTSRMKJVXSTMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C(CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















